

# Tolperisone Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tolperisone** hydrochloride is a centrally acting muscle relaxant used in the treatment of pathologically increased muscle tone associated with neurological diseases.[1] First synthesized in 1956, it has a long history of clinical use for conditions such as spasticity resulting from damage to the pyramidal tract, multiple sclerosis, myelopathy, and encephalomyelitis.[2][3] Chemically, it is a piperidine derivative, 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride.[4] A key advantage of **tolperisone** is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[5] This is attributed to its specific mechanism of action, which involves the blockade of voltage-gated sodium and calcium channels.[1][6]

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for **tolperisone** hydrochloride, along with its primary signaling pathways.

# **Chemical and Physical Properties**

**Tolperisone** hydrochloride is a white, crystalline powder.[7] It is known to be highly soluble in water, particularly in acidic conditions (pH < 4.5).[8]



Property	Value	Source(s)
Molecular Formula	C16H23NO·HCl	[4]
Molecular Weight	281.82 g/mol	[9]
Melting Point	173 - 183 °C	[2][10]
Appearance	White crystalline powder	[7]
pKa (Predicted for free base)	8.47 ± 0.10	[2]
UV λmax	257 nm, 260 nm, 261 nm	[11][12][13]
Solubility		
Water	>20 mg/mL	[8]
DMSO	10 - 56 mg/mL	[11][14]
Ethanol	20 - 56 mg/mL	[11][14]
PBS (pH 7.2)	~10 mg/mL	[11]
Dimethylformamide (DMF)	~2 mg/mL	[11]

# **Chemical Structure**

The chemical structure of **tolperisone** hydrochloride is well-defined, and its systematic name according to IUPAC nomenclature is 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride.[9]



Identifier	Value	Source(s)
IUPAC Name	2-methyl-1-(4-methylphenyl)-3- piperidin-1-ylpropan-1- one;hydrochloride	[9]
CAS Number	3644-61-9	[9]
SMILES	CC1=CC=C(C=C1)C(=O)C(C) CN2CCCCC2.Cl	[4]
InChI	InChI=1S/C16H23NO.CIH/c1- 13-6-8-15(9-7- 13)16(18)14(2)12-17-10-4-3-5- 11-17;/h6-9,14H,3-5,10- 12H2,1-2H3;1H	[11]
InChlKey	ZBUVYROEHQQAKL- UHFFFAOYSA-N	[11]

# **Experimental Protocols**Synthesis

A common method for the production of **tolperisone** hydrochloride involves the Mannich reaction.[10] In this synthesis, 4-methylpropiophenone is reacted with piperidine hydrochloride and 1,3-dioxolane in the presence of an acid catalyst, such as hydrochloric acid.[10] The resulting **tolperisone** hydrochloride is then isolated as a crystalline solid by filtration after cooling the reaction mixture.[10] The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate.[2] The final product is typically dried under vacuum to yield colorless crystals.[10]

# **High-Performance Liquid Chromatography (HPLC)**

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of **tolperisone** hydrochloride in bulk drug and pharmaceutical dosage forms. A representative method is detailed below.

Method for Estimation in Bulk and Pharmaceutical Dosage Forms[15]



- Instrumentation: A high-performance liquid chromatograph equipped with a UV-visible detector.
- Column: C18 column (250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer containing
   0.1% triethylamine (55:45 v/v), with the pH adjusted to 4.0 with glacial acetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 260 nm.
- Sample Preparation:
  - Standard Stock Solution: Accurately weigh 25 mg of tolperisone hydrochloride and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a concentration of 1000 μg/mL.
  - Assay Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount
    of powder equivalent to 25 mg of tolperisone hydrochloride to a 25 mL volumetric flask.
     Add 10 mL of water and sonicate for 10 minutes. Dilute to volume with water.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of **tolperisone** hydrochloride in the sample by comparing the peak area with that of the standard.

#### **Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) Spectroscopy[16]

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve the **tolperisone** hydrochloride sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>).
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum.
- Expected Chemical Shifts (in CDCl<sub>3</sub>):



- 12.1 ppm: (Singlet, broad) Likely the hydrochloride proton.
- 8.006 ppm, 7.325 ppm: Aromatic protons.
- 4.610 ppm, 3.806 ppm, 3.519 ppm, 3.107 ppm, 3.062 ppm, 2.791 ppm, 2.502 ppm:
   Protons of the piperidine ring and the propane backbone.
- 2.437 ppm, 2.256 ppm: Methyl protons on the aromatic ring and the propane backbone.
- 2.086 ppm, 1.84 ppm, 1.729 ppm, 1.379 ppm, 1.290 ppm: Aliphatic protons.

#### Infrared (IR) Spectroscopy[17]

- Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of tolperisone hydrochloride or use the attenuated total reflectance (ATR) method.
- Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm<sup>-1</sup>).
- Expected Characteristic Peaks: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule, including the C=O stretch of the ketone, C-N stretching of the amine, and aromatic C-H and C=C stretching vibrations.

#### Mass Spectrometry (MS)[18]

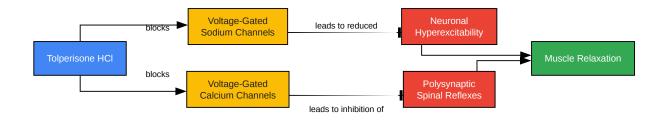
- Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
- Sample Preparation: Plasma samples containing **tolperisone** are typically extracted using a liquid-liquid extraction method with a solvent like methyl t-butyl ether.
- Analysis: The extracted sample is injected into the LC-MS/MS system. The mass spectrometer is set to monitor the transition of the protonated molecular ion [M+H]<sup>+</sup> to specific product ions for quantification.

# **Mechanism of Action and Signaling Pathways**



**Tolperisone** hydrochloride exerts its muscle relaxant effects primarily through its action on the central nervous system.[6] It functions as a state-dependent blocker of voltage-gated sodium and calcium channels.[5] This action leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[5]

The primary mechanism involves the inhibition of nerve impulses, which reduces muscle tone and spasms.[19] By blocking these ion channels, **tolperisone** hydrochloride dampens the transmission of abnormal nerve signals that cause muscle spasticity.[6]

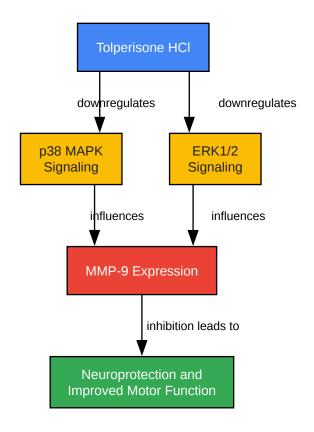


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Caption: Primary mechanism of action of **Tolperisone** Hydrochloride.

Recent research has also shed light on other potential signaling pathways influenced by **tolperisone** hydrochloride. One study has indicated its role in improving motor functions in a model of Parkinson's disease by inhibiting matrix metalloproteinase 9 (MMP-9) and downregulating the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[20]





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Caption: Secondary signaling pathway of **Tolperisone** Hydrochloride.

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